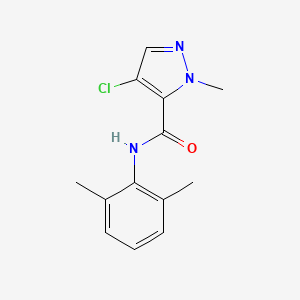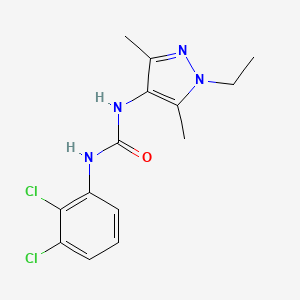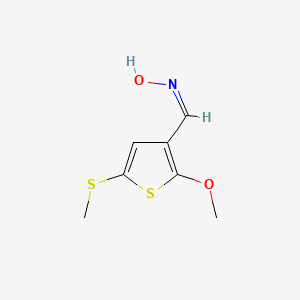
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as EPOB, is a small molecule that has gained attention in the field of biomedical research due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on multiple targets in the cell. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can alter gene expression patterns and induce apoptosis in cancer cells. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In cancer research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of oncogenes. In neurodegenerative disease research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high specificity. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying various biological processes. However, one of the limitations of using 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One area of interest is its potential use in combination therapy for cancer treatment. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation in preclinical studies, and further research is needed to determine its potential clinical applications in these diseases. Finally, further research is needed to fully understand the mechanism of action of 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole and its potential targets in the cell.
合成法
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be synthesized using a simple two-step process. First, 4-ethylbenzoylhydrazide is reacted with 4-methoxybenzaldehyde to form the intermediate, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. This intermediate is then dehydrated with the help of a dehydrating agent such as phosphorus oxychloride to obtain the final product, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole.
科学的研究の応用
5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied in various fields of biomedical research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-13-4-8-15(9-5-13)18-19-17(20-22-18)12-14-6-10-16(21-2)11-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNQSFRLJBRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)



